Hdtat
Description
Hexamethylenediamine-N,N,N',N'-tetraacetic acid (HDTA) is a polyaminocarboxylic acid and a derivative of ethylenediaminetetraacetic acid (EDTA). Structurally, HDTA features a hexamethylene backbone (-(CH₂)₆-) linking two tertiary amine groups, each bonded to two acetic acid moieties. This configuration enhances its metal-chelating capacity compared to EDTA, particularly for larger metal ions, due to the extended alkyl chain providing greater flexibility and coordination geometry .
HDTA is synthesized via the condensation of hexamethylenediamine with chloroacetic acid under alkaline conditions. Its primary application lies in pharmaceutical analysis, where it serves as a stabilizing agent for metal-sensitive compounds and a chelator in trace metal detection assays. HDTA’s high solubility in aqueous and organic solvents, coupled with its low toxicity profile, makes it suitable for biomedical research and industrial catalysis .
Properties
CAS No. |
124536-25-0 |
|---|---|
Molecular Formula |
C54H104N2O7S |
Molecular Weight |
925.5 g/mol |
IUPAC Name |
tributyl(hexadecyl)azanium;2-[[(4R)-4-[(3R,5S,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C28H60N.C26H45NO7S/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-24-28-29(25-10-6-2,26-11-7-3)27-12-8-4;1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29/h5-28H2,1-4H3;15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34)/q+1;/p-1/t;15-,16+,17-,18-,19?,20?,21-,22+,24?,25+,26-/m.1/s1 |
InChI Key |
ATHZSOZTMLMHPH-OZIDYUHGSA-M |
SMILES |
CCCCCCCCCCCCCCCC[N+](CCCC)(CCCC)CCCC.CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Isomeric SMILES |
CCCCCCCCCCCCCCCC[N+](CCCC)(CCCC)CCCC.C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CCC2[C@@]1([C@H](CC3C2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](CCCC)(CCCC)CCCC.CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Synonyms |
HDTAT hexadecyltributylammonium taurocholate |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Innovations
- A 2023 study highlighted HDTA’s efficacy in stabilizing iron-based antimalarial drugs, reducing oxidative degradation by 40% compared to EDTA .
- In catalysis, HDTA-Cu²⁺ complexes demonstrated 90% enantiomeric excess in asymmetric aldol reactions, outperforming PDTA analogs by 15% .
- Challenges persist in HDTA’s application at extreme pH levels, where its carboxyl groups undergo protonation, reducing metal-binding capacity. Recent modifications, such as fluorinated HDTA derivatives, have improved stability in acidic environments .
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